Erbium(III) nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

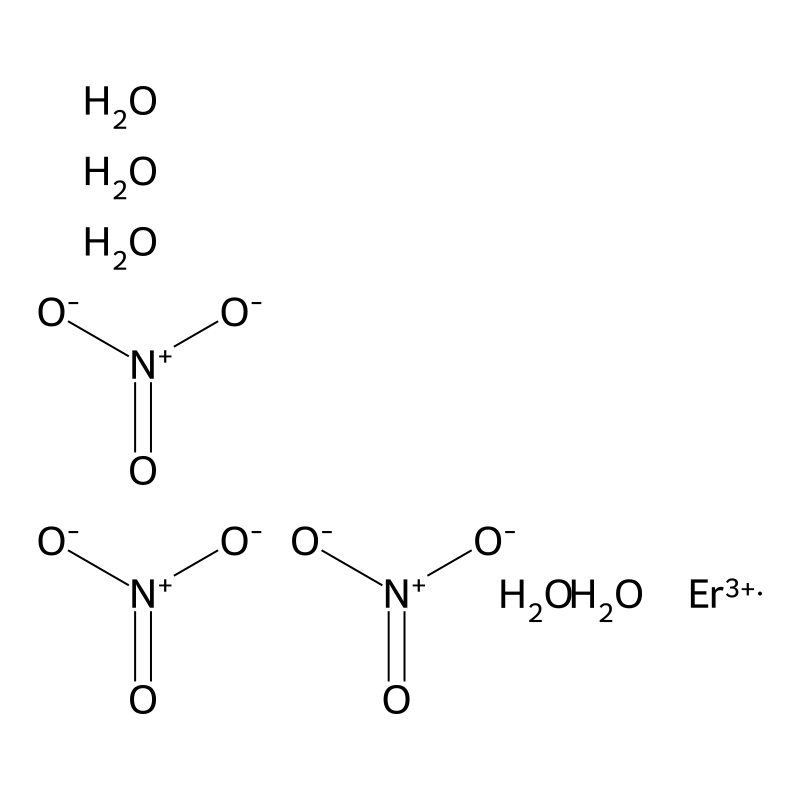

Erbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Er(NO₃)₃·5H₂O. It consists of erbium, a rare earth element, combined with nitric acid, forming pink hygroscopic crystals. This compound is highly soluble in water and can form various crystalline hydrates, notably the pentahydrate form. Its distinctive color and properties make it significant in various applications, particularly in materials science and chemistry .

Precursor for Luminescent Materials

Erbium(III) nitrate pentahydrate excels as a dopant or precursor for synthesizing erbium-doped nanomaterials with exceptional luminescence properties []. Erbium ions possess unique electronic configurations that enable them to absorb and emit light at specific wavelengths. By incorporating them into host materials, scientists can create materials that glow brightly upon excitation. These materials have applications in:

- Optical amplifiers: Erbium-doped optical fibers are crucial components in fiber optic communication systems. They amplify weak optical signals, enabling long-distance transmission [].

- Lasers: Erbium-doped lasers emit light in the infrared region, finding use in various scientific and medical applications, including spectroscopy, material processing, and surgical procedures [].

Synthesis of High-Purity Compounds and Catalysts

Erbium nitrates, including the pentahydrate form, are favored precursors for producing ultra-high purity erbium compounds []. The nitrate ion (NO3-) readily decomposes during processing, leaving behind pure erbium oxide (Er2O3) or other desired erbium-based materials. This approach is crucial for research involving:

- Superconductors: High-purity erbium oxides are essential components of some cuprate superconductors, materials that exhibit superconductivity at relatively high temperatures [].

- Catalysis: Erbium compounds can act as catalysts in various chemical reactions. Starting with high-purity erbium precursors ensures minimal contamination and improves catalyst performance and research accuracy [].

Erbium(III) nitrate pentahydrate can be synthesized through various methods:

- Direct Dissolution: Metallic erbium or its oxides/hydroxides can be dissolved in nitric acid to yield erbium(III) nitrate.

- Precipitation from Solutions: By mixing solutions containing erbium ions with nitrates under controlled conditions, crystalline forms can be obtained.

- Hydration Process: The anhydrous form can be hydrated to produce the pentahydrate by exposure to moisture or water .

Several compounds are similar to erbium(III) nitrate pentahydrate, including:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Neodymium(III) nitrate pentahydrate | Nd(NO₃)₃·5H₂O | Exhibits different optical properties than erbium. |

| Yttrium(III) nitrate | Y(NO₃)₃ | Used primarily in phosphors and superconductors. |

| Samarium(III) nitrate | Sm(NO₃)₃·5H₂O | Known for its magnetic properties and applications in magnets. |

Uniqueness of Erbium(III) Nitrate Pentahydrate:

Erbium(III) nitrate pentahydrate is unique due to its specific optical characteristics and its role as a colorant in materials science, distinguishing it from other rare earth nitrates which may have different applications or properties .

Molecular Structure and Composition

Erbium(III) nitrate pentahydrate is an inorganic compound characterized by the chemical formula Er(NO₃)₃·5H₂O [1] [2]. The compound represents a hydrated salt formed between the trivalent erbium cation and nitrate anions, stabilized by five water molecules of crystallization [3]. The molecular weight of this compound is precisely determined to be 443.35 grams per mole [2] [16].

The structural composition consists of one erbium(III) ion coordinated to three nitrate groups and associated with five water molecules [1] [5]. The nitrate anions function as bidentate ligands, meaning each nitrate group coordinates to the erbium center through two oxygen atoms [22] [27]. This bidentate coordination mode is energetically favorable and represents the dominant binding pattern observed in lanthanide nitrate complexes [27].

The pentahydrate form exhibits a distinctive pink coloration, which is characteristic of erbium(III) compounds [3] [4]. This coloration arises from the electronic transitions within the partially filled 4f orbital manifold of the erbium(III) ion [9]. The compound demonstrates hygroscopic properties, readily absorbing moisture from atmospheric conditions [4] [6].

| Property | Value |

|---|---|

| Chemical Formula | Er(NO₃)₃·5H₂O |

| Molecular Weight (g/mol) | 443.35 |

| CAS Number | 10031-51-3 |

| Appearance | Pink crystalline powder or crystals |

| Hygroscopic Nature | Yes |

Crystallographic Characteristics

The crystal structure of erbium(III) nitrate pentahydrate has been definitively determined through single-crystal X-ray diffraction analysis [20]. The compound crystallizes in the triclinic crystal system with space group P1̄ [20]. This structural determination places the compound within the Y(NO₃)₃(H₂O)₅ structure type, indicating a common structural motif among heavy lanthanide nitrate pentahydrates [20].

The unit cell parameters have been precisely measured at 223 K, revealing lattice constants of a = 6.5913(4) Å, b = 9.5211(5) Å, and c = 10.4936(6) Å [20]. The angular parameters demonstrate significant deviation from orthogonal geometry, with α = 63.742(4)°, β = 84.551(5)°, and γ = 76.038(5)° [20]. These parameters result in a unit cell volume of 573.09(6) ų with Z = 2, indicating two formula units per unit cell [20].

The crystal structure refinement achieved exceptional accuracy, with a reliability factor R_gt(F) of 0.0141, demonstrating the high quality of the structural determination [20]. The compound forms pink crystalline fragments that are suitable for single-crystal diffraction studies [20].

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 6.5913(4) |

| b (Å) | 9.5211(5) |

| c (Å) | 10.4936(6) |

| α (°) | 63.742(4) |

| β (°) | 84.551(5) |

| γ (°) | 76.038(5) |

| Volume (ų) | 573.09(6) |

| Z | 2 |

| R_gt(F) | 0.0141 |

| Temperature (K) | 223 |

Electronic Configuration of Er³⁺ Ion

The electronic configuration of the erbium(III) ion represents a fundamental aspect governing the chemical and physical properties of the pentahydrate compound [9]. Neutral erbium possesses the ground-state electronic configuration [Xe] 4f¹² 6s² [12]. Upon formation of the trivalent cation, erbium loses the two 6s electrons and one 4f electron, resulting in the Er³⁺ configuration [Xe] 4f⁹ [9].

The 4f⁹ electronic configuration of Er³⁺ places nine electrons in the 4f subshell, following Hund's rule of maximum multiplicity [9]. This arrangement results in nine unpaired electrons, contributing to the paramagnetic properties of the compound [9]. The ground state term symbol for Er³⁺ is ⁴I₁₅/₂, where the superscript 4 indicates the spin multiplicity (2S+1 = 4, S = 3/2), and the subscript 15/2 represents the total angular momentum quantum number J [9].

The partially filled 4f orbitals are responsible for the characteristic optical properties of erbium compounds, including the pink coloration observed in the pentahydrate [30]. The 4f electrons are effectively shielded by the outer 5s² and 5p⁶ electrons, resulting in sharp absorption and emission lines that are relatively insensitive to the chemical environment [30].

| Electronic Property | Value |

|---|---|

| Neutral Er Configuration | [Xe] 4f¹² 6s² |

| Er³⁺ Configuration | [Xe] 4f⁹ |

| 4f Electrons in Er³⁺ | 9 |

| Unpaired Electrons | 9 |

| Ground State Term | ⁴I₁₅/₂ |

| Magnetic Moment (theoretical) | 9.6 μB |

Coordination Environment in the Pentahydrate Form

The coordination environment of erbium(III) in the pentahydrate structure has been elucidated through detailed crystallographic analysis [20]. The erbium center adopts a coordination number of ten, which is typical for larger lanthanide ions in hydrated nitrate complexes [22] [24]. This high coordination number accommodates the large ionic radius of Er³⁺ while maximizing electrostatic stabilization [22].

The coordination sphere consists of six oxygen atoms from the three bidentate nitrate ligands and four oxygen atoms from water molecules [20] [22]. The Er-O bond distances range from approximately 2.33 to 2.36 Å, consistent with typical lanthanide-oxygen interactions [22] [24]. These distances reflect the ionic nature of the bonding and the size requirements of the ten-coordinate geometry [22].

The overall coordination geometry can be described as a distorted bicapped square antiprism, a common motif for ten-coordinate lanthanide complexes [23]. The nitrate groups coordinate in a bidentate fashion, with each nitrate forming two Er-O bonds [27]. This coordination mode is energetically favorable and has been confirmed through both crystallographic studies and extended X-ray absorption fine structure spectroscopy [22] [27].

The four coordinated water molecules occupy positions that complete the coordination sphere while maintaining optimal geometric arrangements [20]. The remaining water molecule in the pentahydrate formula exists as a lattice water molecule, contributing to crystal stability through hydrogen bonding interactions [20].

| Coordination Parameter | Value |

|---|---|

| Coordination Number | 10 |

| Er-O(nitrate) distances (Å) | 2.33-2.36 |

| Er-O(water) distances (Å) | 2.33-2.36 |

| Coordination Geometry | Distorted bicapped square antiprism |

| Nitrate Coordination Mode | Bidentate |

| Coordinated Water Molecules | 4 |

| Coordinated Nitrate Groups | 3 |

Physicochemical Parameters and Constants

The physicochemical properties of erbium(III) nitrate pentahydrate reflect both the ionic nature of the compound and the specific characteristics of the erbium(III) center [15] [18]. The compound exhibits excellent solubility in water, forming pink solutions that maintain the characteristic optical properties of the Er³⁺ ion [18] [19]. This high solubility is attributed to the favorable hydration of both the erbium cation and nitrate anions [18].

The thermal properties of the compound have been characterized through thermogravimetric analysis [4] [15]. The pentahydrate begins to lose water molecules at approximately 130°C, initially losing four water molecules to form the monohydrate [4] [15]. Complete dehydration occurs at higher temperatures, ultimately leading to the formation of erbium oxide upon continued heating [5] [28].

The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture uptake from the atmosphere [6] [8]. Under ambient conditions, the compound readily absorbs water vapor, which can alter its composition and properties [6]. The optical properties include a characteristic refractive index, though precise values for the pure compound have not been extensively documented [33].

The compound serves as an important precursor for various erbium-containing materials, particularly in optical applications where the 4f electronic transitions of Er³⁺ are utilized [32]. The thermal decomposition pathway involves the sequential loss of water molecules followed by decomposition of the nitrate groups to form nitrogen oxides [28].

| Property | Value |

|---|---|

| Solubility in Water | Highly soluble |

| Thermal Stability | Decomposes at 130°C |

| Decomposition Temperature | 130°C (loses 4H₂O) |

| Hygroscopic Behavior | Readily absorbs moisture |

| Color in Solution | Pink |

| Storage Requirements | Dry, inert atmosphere |

| Decomposition Products | ErONO₃, then Er₂O₃ |

| Water Loss Pattern | Sequential dehydration |

Erbium(III) nitrate pentahydrate presents as pink crystalline granules or crystalline powder with a characteristic appearance that is immediately recognizable among rare earth nitrate compounds [1] [2] [3] [4]. The compound exhibits a distinctive rose-pink coloration that is characteristic of trivalent erbium compounds, arising from the electronic transitions within the partially filled 4f orbitals of the erbium(III) ion [1] [2] [3] [4]. The material typically appears as hygroscopic crystals that can range from fine crystalline powder to larger crystal formations depending on the preparation and storage conditions [2] [5] [4].

The crystalline form of the compound is well-defined, crystallizing in the triclinic crystal system with space group P1̄ [6] [7]. Single crystal X-ray diffraction studies have revealed precise unit cell parameters: a = 6.5913(4) Å, b = 9.5211(5) Å, c = 10.4936(6) Å with unit cell angles α = 63.742(4)°, β = 84.551(5)°, γ = 76.038(5)° [6]. The unit cell volume is 573.09(6) ų with Z = 2 formula units per unit cell [6]. The crystal structure consists of isolated molecular [Er(NO₃)₃(H₂O)₄] complexes and one additional free water molecule per formula unit [6] [8] [7].

The morphological characteristics include a tendency to form well-defined crystal faces when grown from solution, though the hygroscopic nature of the compound can lead to surface modification upon exposure to atmospheric moisture [4] [9]. The material demonstrates crystalline integrity under appropriate storage conditions but shows signs of deliquescence when exposed to humid environments [9] [10] [11].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [6] [7] |

| Space Group | P1̄ | [6] [8] |

| Color | Pink | [1] [2] [3] [4] |

| Physical Form | Crystalline powder/crystals | [2] [5] [4] |

| Unit Cell Volume (ų) | 573.09(6) | [6] |

| Formula Units per Cell | 2 | [6] |

Solubility Behavior in Various Solvents

Erbium(III) nitrate pentahydrate demonstrates excellent solubility characteristics in polar protic solvents while showing limited solubility in non-polar systems. The compound is readily soluble in water, forming clear solutions that maintain the characteristic pink coloration of the erbium(III) ion [1] [3] [12] [4] [13]. When dissolved in aqueous media, the compound completely dissociates to form hydrated erbium(III) cations and nitrate anions, with the dissolution process being highly exothermic due to the strong solvation of the ionic components [1] [4].

The solubility in ethanol is also well-documented, with the compound showing good dissolution characteristics in this polar protic solvent [1] [13] [14] [15]. This ethanol solubility has been utilized in various synthetic applications, particularly in the preparation of erbium complexes where controlled precipitation is desired [16]. The compound shows similar solubility behavior in other alcohols, including isopropanol, which has been successfully employed in complex synthesis protocols [16].

In contrast, erbium(III) nitrate pentahydrate demonstrates poor solubility in ether, reflecting the ionic nature of the compound and its preference for polar solvation environments [13]. The compound shows good solubility in acetone, indicating compatibility with polar aprotic solvents that can effectively solvate the ionic components [15]. This varied solubility profile makes the compound suitable for selective crystallization and purification procedures.

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Soluble | Readily soluble, clear dissolution | [1] [3] [12] [4] [13] |

| Ethanol | Soluble | Good solubility | [1] [13] [14] [15] |

| Ether | Insoluble | Poor solubility | [13] |

| Acetone | Soluble | Good solubility | [15] |

| Isopropanol | Soluble | Used in complex synthesis | [16] |

Hygroscopic Nature and Stability

Erbium(III) nitrate pentahydrate exhibits strongly hygroscopic behavior, readily absorbing moisture from the atmospheric environment [1] [5] [4] [9] [10]. This hygroscopic character is a defining feature of the compound and significantly influences its handling, storage, and stability characteristics. The material demonstrates a pronounced affinity for water vapor, which can lead to the formation of higher hydrates under humid conditions [4] [17] [18].

The atmospheric stability of the compound is inherently compromised by its hygroscopic nature, making it unstable in moist air [9] [10] [11] [19]. Upon exposure to humid environments, the compound tends to absorb additional water molecules, potentially altering its crystalline structure and physical properties. This behavior necessitates careful storage protocols to maintain the integrity of the pentahydrate form [9] [10] [11] [20].

Thermal stability investigations reveal that the compound maintains structural integrity up to approximately 130°C, at which point dehydration begins [1] [9] [10]. The thermal decomposition process occurs in stages, with the initial loss of water molecules followed by decomposition of the nitrate framework at higher temperatures [21] [22] [23]. The dehydration process typically involves the loss of four water molecules at around 130°C, leading to a tetrahydrate intermediate before complete dehydration [5] [15] [21].

The compound functions as an oxidizing agent, which adds another dimension to its stability considerations [5] [24] [9] [10]. Contact with combustible materials may cause fire, requiring appropriate safety precautions during handling and storage. The recommended storage conditions include maintenance in cool, dry environments (15-30°C) within sealed containers to prevent moisture absorption and oxidative reactions [9] [10] [11] [20].

| Property | Value | Detailed Description | Reference |

|---|---|---|---|

| Hygroscopic Nature | Strongly hygroscopic | Readily absorbs water from atmosphere | [1] [5] [4] [9] [10] |

| Water Absorption | Absorbs moisture from air | Forms higher hydrates in humid conditions | [4] [17] [18] |

| Atmospheric Stability | Unstable in moist air | Requires protection from moisture | [9] [10] [11] [19] |

| Storage Conditions | Cool, dry place | Store in sealed containers, 15-30°C | [9] [10] [11] [20] |

| Oxidizing Properties | Oxidizing agent | Contact with combustible material may cause fire | [5] [24] [9] [10] |

Spectroscopic Fingerprints

The infrared spectroscopic signature of erbium(III) nitrate pentahydrate provides detailed information about the molecular structure and bonding environment. The spectrum displays characteristic absorption bands that can be systematically assigned to specific vibrational modes of the constituent molecular groups. The O-H stretching region (3600-2800 cm⁻¹) shows broad, complex absorption patterns arising from both coordinated and lattice water molecules [25] [18] [26] [27]. The coordinated water molecules typically appear at 3600-3200 cm⁻¹ with medium to strong intensity, while lattice water contributes to the 3200-2800 cm⁻¹ region [25] [18] [26].

The water bending vibration appears as a medium-intensity band around 1640 cm⁻¹, characteristic of H-O-H molecular vibrations in both coordinated and lattice water environments [18] [26] [27]. This band provides important structural information about the hydration state and water coordination in the crystal lattice.

The nitrate vibrational modes dominate the fingerprint region of the infrared spectrum. The asymmetric stretching mode (ν₃) of the nitrate groups appears as very strong absorption bands in the 1485-1350 cm⁻¹ region [25] [26] [28] [27]. This band typically shows splitting due to the coordination of nitrate groups to the erbium center, providing evidence for the bidentate coordination mode. The symmetric stretching mode (ν₁) appears at 1380-1350 cm⁻¹ with strong intensity, showing a slight shift from the free ion frequency due to coordination effects [25] [26] [28].

The out-of-plane deformation mode (ν₂) of nitrate appears at 835-825 cm⁻¹ with medium intensity, which is characteristic of coordinated nitrate groups [18] [26] [28]. The in-plane bending mode (ν₄) manifests as a sharp, intense band in the 720-700 cm⁻¹ region, providing a reliable diagnostic feature for nitrate coordination [25] [26] [28].

Ultraviolet-visible absorption spectroscopy reveals the characteristic 4f-4f electronic transitions of the erbium(III) ion. The ground state ⁴I₁₅/₂ gives rise to multiple absorption bands corresponding to transitions to excited multiplet states. The most prominent transitions include ⁴I₁₅/₂ → ⁴I₁₁/₂ at 980-990 nm (strong intensity), ⁴I₁₅/₂ → ⁴I₉/₂ at 800-810 nm (medium intensity), and ⁴I₁₅/₂ → ⁴I₁₃/₂ at 1530-1550 nm (medium intensity) [25] [29] [30] [31]. Additional weaker transitions are observed in the visible region, including ⁴I₁₅/₂ → ⁴F₉/₂ at 650-665 nm, ⁴I₁₅/₂ → ⁴S₃/₂ at 545-550 nm, and ⁴I₁₅/₂ → ²H₁₁/₂ at 520-525 nm [25] [29] [30].

The luminescence properties of erbium(III) nitrate pentahydrate show characteristic near-infrared emission centered around 1530-1540 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition [25] [29] [32] [33]. This emission band has significant importance for optical applications, particularly in telecommunications and optical amplification systems. The compound also exhibits visible emissions including green emission from ⁴S₃/₂ → ⁴I₁₅/₂ (545-550 nm) and ²H₁₁/₂ → ⁴I₁₅/₂ (520-525 nm) transitions, as well as red emission from ⁴F₉/₂ → ⁴I₁₅/₂ (650-665 nm) [25] [29] [30].

| Frequency Range (cm⁻¹) | Assignment | Intensity | Notes | Reference |

|---|---|---|---|---|

| 3600-3200 | O-H stretching (coordinated water) | Medium-Strong | Broad bands due to hydrogen bonding | [25] [18] [26] [27] |

| 1485-1350 | NO₃⁻ asymmetric stretching (ν₃) | Very Strong | Split due to coordination | [25] [26] [28] [27] |

| 1640 | H-O-H bending (water) | Medium | Water molecular vibrations | [18] [26] [27] |

| 835-825 | NO₃⁻ out-of-plane deformation (ν₂) | Medium | Characteristic of coordinated nitrate | [18] [26] [28] |

| 720-700 | NO₃⁻ in-plane bending (ν₄) | Strong | Sharp, intense band | [25] [26] [28] |

Thermal Behavior and Phase Transitions

The thermal behavior of erbium(III) nitrate pentahydrate follows a characteristic multi-stage decomposition pattern that has been extensively studied using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA) [21] [22] [23]. The thermal decomposition process can be divided into distinct stages, each corresponding to specific structural changes and mass losses.

The initial dehydration stage occurs in the temperature range of 25-250°C, during which the compound gradually loses its five water molecules [21] [22] [23]. This process is not uniform, with the first significant dehydration event occurring around 130°C, where approximately four water molecules are lost [5] [15] [21]. This temperature corresponds to the melting point of the compound with simultaneous dehydration, leading to the formation of a tetrahydrate intermediate [5] [15]. The dehydration process is endothermic, as evidenced by DSC measurements showing characteristic endothermic peaks [21] [34].

Thermogravimetric analysis reveals that the complete dehydration is achieved at temperatures approaching 250°C, with the formation of anhydrous erbium nitrate as an intermediate [22] [35]. However, this anhydrous form is typically not isolated as a stable compound under normal atmospheric conditions due to the immediate onset of nitrate decomposition at these temperatures [22] [23].

The second major thermal event involves the decomposition of the nitrate framework, which begins at temperatures around 265-370°C [35] [23]. During this stage, the compound undergoes complex decomposition reactions that may involve the formation of intermediate oxynitrate species such as ErONO₃ before complete conversion to erbium oxide [1] [22]. The final decomposition temperature varies depending on the atmospheric conditions and heating rate, but typically occurs in the range of 535-600°C, resulting in the formation of erbium oxide (Er₂O₃) as the stable final product [22] [23].

Phase transition studies using variable temperature X-ray diffraction have revealed structural changes that occur during the heating process. The compound maintains its crystalline integrity up to the initial dehydration temperature, beyond which structural reorganization occurs [21]. At elevated temperatures, irreversible phase transitions have been observed around 100°C and 200°C for related erbium compounds, suggesting similar behavior may occur in the nitrate system [21].

The thermal stability is significantly influenced by the atmospheric environment, with decomposition proceeding differently under inert atmosphere (nitrogen) compared to oxidizing conditions (air) [22] [35]. Under nitrogen atmosphere, the decomposition tends to occur at slightly lower temperatures and may involve different intermediate species [22] [23].

Kinetic analysis of the thermal decomposition reveals activation energies that vary depending on the specific decomposition stage. The dehydration process typically shows lower activation energies compared to the nitrate decomposition, reflecting the different energy requirements for these processes [34] [35]. The decomposition mechanism appears to follow nucleation and growth kinetics, with the rate-determining step being the formation of nuclei followed by three-dimensional growth [34].

| Property | Value | Notes | Reference |

|---|---|---|---|

| Dehydration Temperature Range (°C) | 25-250 | Loses 5H₂O molecules gradually | [21] [22] [23] |

| Complete Dehydration Temperature (°C) | 130 | Loss of 4H₂O molecules | [5] [15] [21] |

| Thermal Stability Temperature (°C) | Stable up to ~130°C | Hygroscopic, decomposes on heating | [1] [9] [10] |

| Decomposition Product | Er₂O₃ | Erbium oxide formation | [22] [35] |

| Final Decomposition Temperature (°C) | 535-600 | Complete decomposition to oxide | [22] [23] |